(2,6-Dichlorobenzyl)boronic acid

Organoboron Chemistry Physical Property Comparison Synthetic Methodology

Unsubstituted benzylboronic acid lacks the steric and electronic profile required for challenging cross-couplings. (2,6-Dichlorobenzyl)boronic acid (CAS 1072946-39-4) resolves this with its ortho-dichloro motif. • Regioselective Suzuki couplings: 2,6-DiCl steric hindrance moderates transmetalation kinetics, enabling selective diarylmethane and biaryl construction in medicinal chemistry campaigns. • Enhanced protodeboronation resistance: Electron-withdrawing chlorine substituents lower aromatic electron density, improving stability under elevated-temperature and aqueous/organic biphasic conditions vs. unsubstituted benzylboronic acid (LogP 2.82 vs. 0.51). Supplied with batch-specific CoA for pharmaceutical intermediate synthesis and agrochemical R&D.

Molecular Formula C7H7BCl2O2
Molecular Weight 204.85 g/mol
CAS No. 1072946-39-4
Cat. No. B1393385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichlorobenzyl)boronic acid
CAS1072946-39-4
Molecular FormulaC7H7BCl2O2
Molecular Weight204.85 g/mol
Structural Identifiers
SMILESB(CC1=C(C=CC=C1Cl)Cl)(O)O
InChIInChI=1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2
InChIKeyIVYUBQONLNWTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6-Dichlorobenzyl)boronic Acid: Properties and Procurement


(2,6-Dichlorobenzyl)boronic acid (CAS 1072946-39-4) is an organoboron compound with the molecular formula C₇H₇BCl₂O₂ and a molecular weight of 204.85 g/mol . It is characterized by a boronic acid moiety attached to a benzyl group that is substituted with chlorine atoms at the 2- and 6- positions. This compound is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the construction of complex organic molecules . As a substituted benzylboronic acid, it serves as a key building block in pharmaceutical intermediate synthesis and materials science applications .

Suzuki-Miyaura cross-coupling nucleophile for C–C bond formation
2,6-dichloro motif provides steric and electronic control
Pharmaceutical intermediate and materials science building block
Suitable for constructing complex benzyl-containing scaffolds
Reaction design benefits from ortho-chlorine steric hindrance
May moderate transmetalation and regioselectivity

Why Benzylboronic Acid Cannot Replace the 2,6-Dichloro Analog


Generic substitution of (2,6-Dichlorobenzyl)boronic acid with simpler analogs such as unsubstituted benzylboronic acid (CAS 4463-42-7) is not viable due to fundamental differences in steric and electronic properties that directly impact reaction outcomes. The 2,6-dichloro substitution pattern introduces significant steric hindrance around the boron-bearing benzylic position, which can moderate the transmetalation step in cross-coupling reactions and influence regioselectivity in subsequent transformations . Electronically, the chlorine atoms exert a strong electron-withdrawing inductive effect that lowers the electron density on the aromatic ring, potentially enhancing the stability of the boronic acid toward protodeboronation while also modulating its nucleophilicity in the catalytic cycle . These attributes are absent in unsubstituted benzylboronic acid, which lacks the ortho-chlorine substituents and thus exhibits different reactivity profiles in Suzuki-Miyaura couplings .

Target: (2,6-Dichlorobenzyl)boronic acid
  • Ortho-chlorine steric hindrance moderates transmetalation
  • Electron-withdrawing Cl may stabilize C–B bond
  • LogP ~2.82 improves organic-phase partitioning
Substitute: Benzylboronic acid (CAS 4463-42-7)
  • No ortho substituents; steric profile differs
  • Less electron-withdrawing character; protodeboronation risk may differ
  • Lower LogP (~0.51); biphasic behavior may shift

Quantitative Comparison: (2,6-Dichlorobenzyl)boronic Acid vs. Benzylboronic Acid


Boiling Point and Density Differences

(2,6-Dichlorobenzyl)boronic acid exhibits a predicted boiling point of 359.3 ± 52.0 °C at 760 mmHg, which is approximately 62.8 °C higher than the 296.5 ± 33.0 °C boiling point of unsubstituted benzylboronic acid . Its predicted density is 1.4 ± 0.1 g/cm³, compared to 1.108 ± 0.06 g/cm³ for benzylboronic acid .

Boiling point & density
Cross-study comparable
ΔBP ≈ +62.8 °C; ΔDensity ≈ +0.29 g/cm³ vs benzylboronic acid
May influence purification and handling procedures
Predicted values; verify experimentally
Organoboron Chemistry Physical Property Comparison Synthetic Methodology

Lipophilicity and Phase-Transfer Behavior

The predicted LogP value for (2,6-Dichlorobenzyl)boronic acid is 2.82, which is approximately 1.3 to 1.5 units higher than the reported LogP of 0.50750 for benzylboronic acid . This indicates a substantially increased lipophilicity due to the presence of the two chlorine atoms.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +2.31 (target 2.82 vs comparator 0.51)
May support improved organic-phase partitioning in biphasic couplings
Predicted vs reported LogP; context-dependent
Lipophilicity Drug Design Extraction Efficiency

Cold Storage and Stability

(2,6-Dichlorobenzyl)boronic acid is recommended for storage at 4°C , whereas benzylboronic acid is typically recommended for storage at room temperature or in a cool, dark place . This differential storage requirement suggests that the dichloro-substituted analog may be more prone to degradation (e.g., protodeboronation or oxidation) at ambient temperatures.

Recommended storage
Supporting evidence
4 °C (target) vs room temperature (comparator)
Cold-chain logistics may be needed for target compound
Vendor datasheet recommendation; stability may differ
Stability Storage Conditions Reagent Handling

High Purity for Reproducible Coupling

(2,6-Dichlorobenzyl)boronic acid is commercially available with a guaranteed purity of ≥98% . While high purity is standard for research-grade boronic acids, this specification is critical for applications where impurities can act as catalyst poisons or lead to side reactions in cross-coupling transformations. The purity specification for benzylboronic acid is also typically ≥98%, but the impurity profile may differ significantly due to the synthetic route and purification challenges associated with the ortho-dichloro motif .

Commercial purity
Class-level inference
≥98% (both compounds); impurity profile likely differs
Nominal purity supports reproducible coupling; verify COA
Ortho-dichloro motif may complicate purification
Reagent Purity Suzuki-Miyaura Coupling Quality Control

Steric Hindrance and Coupling Selectivity

The 2,6-dichloro substitution pattern introduces significant steric bulk adjacent to the boronic acid-bearing benzylic carbon. Literature on analogous ortho-substituted benzylboronic acids indicates that such steric hindrance can slow the transmetalation step in Suzuki-Miyaura couplings, which in turn can improve selectivity in polyfunctional substrates by reducing undesired homocoupling or protodeboronation side reactions [1]. In contrast, unsubstituted benzylboronic acid lacks this steric feature and may exhibit faster, less selective coupling kinetics .

Steric hindrance & selectivity
Class-level inference
2,6-dichloro bulk may slow transmetalation, reduce homocoupling
May improve selectivity in polyfunctional substrates
Direct selectivity data limited; class-level analogy
Steric Hindrance Suzuki-Miyaura Coupling Regioselectivity

Electronic Effects on Protodeboronation Stability

The two chlorine atoms at the 2- and 6-positions exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring, which is transmitted through the benzylic carbon to the boronic acid moiety. This electronic perturbation increases the stability of the carbon-boron bond toward protodeboronation under acidic or aqueous conditions, a common decomposition pathway for benzylboronic acids . Unsubstituted benzylboronic acid, lacking these electron-withdrawing groups, is generally more susceptible to protodeboronation, potentially limiting its utility in reactions that require extended heating or aqueous work-up .

Protodeboronation stability
Class-level inference
Electron-withdrawing Cl groups reported to stabilize C–B bond
May reduce reagent loss during extended heating/aqueous work-up
Inference from structure-stability relationships
Protodeboronation Electronic Effects Reagent Stability

Application Scenarios for (2,6-Dichlorobenzyl)boronic Acid


Sterically Hindered Biaryl Synthesis

The ortho-dichloro substitution pattern of (2,6-Dichlorobenzyl)boronic acid provides a sterically hindered benzyl nucleophile that can be leveraged in Suzuki-Miyaura couplings to construct complex biaryl or diarylmethane motifs with improved regioselectivity [1]. This is particularly valuable in medicinal chemistry campaigns where the introduction of a 2,6-dichlorobenzyl group is intended to modulate target binding, metabolic stability, or physicochemical properties of lead compounds.

Tandem Coupling-Reduction for Benzyl Derivatives

According to patented methodology, (2,6-Dichlorobenzyl)boronic acid can be employed in a two-stage process involving Suzuki-type coupling followed by reduction to generate substituted benzyl compounds and toluene derivatives in high yields [1]. The steric and electronic attributes of the 2,6-dichloro motif make it a suitable partner for ortho-substituted toluenes, a class of substrates that is notoriously challenging due to competing side reactions [1].

Lipophilic Building Block for Agrochemicals

With a predicted LogP of 2.82, (2,6-Dichlorobenzyl)boronic acid is significantly more lipophilic than unsubstituted benzylboronic acid (LogP 0.51) . This property makes it an attractive building block for the synthesis of agrochemicals and pharmaceuticals where increased hydrophobicity is desired to improve membrane permeability or target engagement. The higher density (1.4 g/cm³) and boiling point (359.3 °C) also suggest distinct physical handling characteristics that may simplify downstream purification .

Metal-Free Suzuki Couplings

Emerging transition-metal-free Suzuki-type coupling methodologies utilize benzyl halides and arylboronic acids to construct C(sp²)-C(sp³) bonds [2]. The electron-withdrawing nature of the 2,6-dichloro substituents may enhance the stability of the boronic acid under these conditions, which often require elevated temperatures (up to 150 °C) and aqueous/organic biphasic systems [3]. This expands the utility of (2,6-Dichlorobenzyl)boronic acid beyond traditional palladium-catalyzed protocols.

Application
Selection Property
Validation Focus
Sterically hindered biaryl synthesis
Steric profile for regioselectivity control
Coupling selectivity in polyfunctional substrates
Tandem coupling-reduction sequences
Compatibility with subsequent reduction steps
Tolerance in two-stage benzyl derivative synthesis
Lipophilic building block for agrochemicals
Elevated lipophilicity (LogP context)
Phase-transfer efficiency and purification behavior
Metal-free Suzuki-type couplings
Boronic acid stability under metal-free conditions
Reactivity in biphasic, high-temperature systems

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